molecular formula C24H30N4O4 B2447061 4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894044-66-7

4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2447061
CAS No.: 894044-66-7
M. Wt: 438.528
InChI Key: OSFDSKYNKZOXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.5194 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COc1cc (ccc1OC)N1CC (CC1=O)NC (=O)N1CCN (CC1)Cc1ccccc1 . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 438.5194 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

1. Potential as a Skeletal Muscle Sodium Channel Blocker

4-Benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been investigated for its potential as a voltage-gated skeletal muscle sodium channel blocker. This research suggests its utility in developing antimyotonic agents, offering a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).

2. Synthesis of Novel Heterocyclic Compounds

In a separate study, the synthesis of novel compounds derived from a similar chemical structure, with potential as anti-inflammatory and analgesic agents, was explored. These compounds showed significant inhibitory activity and potential for further medical applications (Abu‐Hashem et al., 2020).

3. Antipsychotic Agent Development

Research into heterocyclic analogues of similar compounds has revealed potential applications as antipsychotic agents. These compounds showed promising in vitro and in vivo activities, indicating their potential in developing new treatments for psychiatric disorders (Norman et al., 1996).

4. Use in CGRP Receptor Inhibition

In the field of migraine and pain management, similar compounds have been evaluated for their role as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research has contributed to the development of new treatments for conditions involving CGRP receptors (Cann et al., 2012).

5. Anticancer Applications

Investigations into similar compounds have demonstrated potential in cancer treatment. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in several xenograft models, making them promising candidates for anticancer therapy (Lee et al., 2013).

Properties

IUPAC Name

4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-31-21-9-8-20(15-22(21)32-2)28-17-19(14-23(28)29)25-24(30)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFDSKYNKZOXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.